![molecular formula C24H30N2O B2641107 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one CAS No. 2309347-89-3](/img/structure/B2641107.png)
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one, also known as CDDP, is a synthetic compound that belongs to the class of benzodiazepines. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
Palladacycles Inhibition and Cytotoxicity
Palladacycles with structural elements similar to the query compound have been evaluated for their in vitro activity as cytotoxic agents and as inhibitors of cathepsin B, an enzyme implicated in several cancer-related events. These compounds are characterized by their unique palladium-cored structures and potential for cancer therapy research (Spencer et al., 2009).
Solid Phase Peptide Synthesis
Research on peptidotriazoles on solid phase highlights the copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, facilitating the synthesis of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis and contributes to the development of diversified peptide-based molecules (Tornøe et al., 2002).
Synthesis of Heterocyclic Compounds
A novel method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed. This method employs aromatic diamine, Meldrum's acid, and an isocyanide in a one-pot, three-component condensation reaction, offering a pathway to synthesize benzo[b][1,5]diazepine derivatives with potential biological activities (Shaabani et al., 2009).
Molecular Docking Studies
Synthesis, structural characterization, stereochemistry, and molecular docking studies of N-Benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues have been performed. These studies provide insights into the potential inhibitory activity against HIV-1 protease and antibacterial activity, suggesting applications in drug discovery and molecular biology research (Sethuvasan et al., 2016).
properties
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O/c27-24(26-16-8-15-25(17-18-26)22-13-7-14-22)19-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22-23H,7-8,13-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHPITYYVRAHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.